Ccris 1810

Description

The Chemical Carcinogenesis Research Information System (CCRIS), curated by the National Cancer Institute (NCI), is a critical toxicological database containing evaluated data on carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition for over 8,000 chemicals .

Properties

CAS No. |

85747-92-8 |

|---|---|

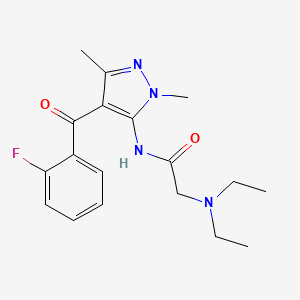

Molecular Formula |

C18H23FN4O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-(diethylamino)-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide |

InChI |

InChI=1S/C18H23FN4O2/c1-5-23(6-2)11-15(24)20-18-16(12(3)21-22(18)4)17(25)13-9-7-8-10-14(13)19/h7-10H,5-6,11H2,1-4H3,(H,20,24) |

InChI Key |

LJVLWBNWPQLYFD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ccris 1810 involves several synthetic routes, including modified solid-state reactions and precipitation techniques. In the modified solid-state reaction, reactive precursor compounds such as amorphous oxides, hydroxides, or carbonates are mixed by milling. The thermal treatment is then applied to achieve the desired phase composition . Precipitation techniques involve dropping homogeneous solutions into a precipitation agent, followed by washing, drying, and calcination to produce different phase compositions and grain size distributions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using methods such as flame pyrolysis and combustion synthesis. These methods allow for the production of powders with unique properties, which can then be shaped and characterized according to their functional properties .

Chemical Reactions Analysis

Types of Reactions

Ccris 1810 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.

Scientific Research Applications

Ccris 1810 has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.

Biology: The compound is studied for its potential use in biological systems, including as a probe for studying cellular processes.

Medicine: this compound is being investigated for its potential therapeutic applications, including as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ccris 1810 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Structural Insights :

Table 2: Toxicological and Carcinogenic Profiles

Key Findings :

- Both This compound and CAS 1033610-45-5 inhibit CYP1A2, suggesting shared metabolic interactions that may influence toxicity profiles .

Mechanistic and Regulatory Implications

- Structure–Activity Relationships (SAR) : The nitro group in CAS 1761-61-1 correlates with higher mutagenicity, while methoxy/pyridine motifs in CAS 1033610-45-5 enhance metabolic stability but introduce CYP-mediated toxicity risks .

- Regulatory Gaps: Limited carcinogenicity data for CAS 1033610-45-5 underscores the need for extended bioassays, as recommended by EPA guidelines .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on CCRIS 1810 that addresses gaps in existing literature?

- Methodological Answer : Begin with a systematic review of prior studies to identify unresolved hypotheses or contradictory findings. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example: "How does this compound interact with [specific biological/environmental factor] under [defined experimental conditions] compared to [control/comparator]?" .

- Key Tools : Systematic reviews, semantic search in CRIS-like systems for interdisciplinary connections .

Q. What are best practices for designing reproducible experiments involving this compound?

- Methodological Answer :

- Experimental Design : Clearly define variables (independent, dependent, controlled) and use randomization/blinding where applicable.

- Protocol Documentation : Include reagent sources (e.g., purity, supplier), equipment calibration details, and environmental conditions (temperature, pH).

- Statistical Power : Calculate sample sizes using tools like G*Power to ensure validity .

- Validation : Replicate experiments across multiple batches/labs to confirm reproducibility.

Q. How should I structure a literature review to contextualize this compound within its field?

- Methodological Answer :

- Taxonomy : Categorize studies by themes (e.g., molecular mechanisms, applications in catalysis).

- Critical Analysis : Highlight methodological inconsistencies (e.g., variations in solvent systems or temperature ranges affecting outcomes).

- Gap Identification : Use tools like VOSviewer for keyword co-occurrence mapping to detect understudied areas .

Advanced Research Questions

Q. What analytical techniques are optimal for resolving conflicting data on this compound’s stability under varying conditions?

- Methodological Answer :

- Multi-Method Validation : Combine spectroscopic (e.g., NMR, FTIR), chromatographic (HPLC), and computational (DFT simulations) approaches.

- Data Triangulation : Apply Bayesian statistics to assess confidence intervals across datasets.

- Controlled Replication : Systematically vary one parameter (e.g., humidity) while holding others constant .

Q. How can I reconcile contradictions between experimental results and computational models for this compound?

- Methodological Answer :

- Model Refinement : Re-examine force fields or boundary conditions in simulations. Validate with experimental data (e.g., X-ray crystallography for structural comparisons).

- Sensitivity Analysis : Identify which parameters (e.g., binding affinity, reaction rates) most influence discrepancies.

- Collaborative Frameworks : Use platforms like CRIS-like systems to share raw data and models for peer validation .

Q. What strategies mitigate bias in interdisciplinary studies involving this compound?

- Methodological Answer :

- Blinding : Mask sample identities during data collection/analysis.

- Diverse Sampling : Include negative controls and alternative hypotheses.

- Transparency : Pre-register protocols on platforms like Open Science Framework .

Methodological Resources

- Data Analysis : Use R or Python for multivariate regression and principal component analysis (PCA) to identify hidden variables .

- Ethical Compliance : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets .

- Writing Standards : Follow IMRaD (Introduction, Methods, Results, Discussion) structure with explicit hypothesis statements and error margins in figures/tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.